N-methylquinoxalin-2-amine
Overview
Description
N-methylquinoxalin-2-amine is a chemical compound with the molecular formula C9H9N3. It is an aromatic amine derived from quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylquinoxalin-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of quinoxaline derivatives. For instance, quinoxaline can be reacted with methylamine under suitable conditions to yield this compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using continuous-flow reactors. This method allows for better control over reaction conditions and scalability. The use of heterogeneous catalysts, such as metal oxides or supported noble metals, can enhance the efficiency and selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-methylquinoxalin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted quinoxalines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions
Major Products
The major products formed from these reactions include quinoxaline N-oxides, substituted quinoxalines, and various amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methylquinoxalin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which N-methylquinoxalin-2-amine exerts its effects involves its interaction with various molecular targets. It can act as a ligand for certain enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of N-methylquinoxalin-2-amine, used in various chemical syntheses.
N-methylquinoxalin-2-one: A related compound with similar structural features but different reactivity.
Quinoline: Another bicyclic aromatic compound with diverse applications in medicinal chemistry
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the nitrogen atom enhances its stability and reactivity compared to unsubstituted quinoxaline derivatives .
Properties
IUPAC Name |
N-methylquinoxalin-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-10-9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHBRNLXKVETML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325899 | |
Record name | N-methylquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6479-17-0 | |
Record name | NSC521685 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-methylquinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30325899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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